ZIKV-Inhibitor K22

Übersicht

Beschreibung

Es hat eine signifikante Wirksamkeit gegen eine breite Palette von Coronaviren gezeigt, darunter das schwere akute respiratorische Syndrom-Coronavirus (SARS-CoV), das Coronavirus des Nahen Ostens (MERS-CoV) und das humane Coronavirus 229E (HCoV-229E) . K22 hemmt die Bildung von Doppelmembranvesikeln, ein Merkmal der Coronavirus-Replikation, und die virale RNA-Synthese .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von K22 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte sind:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.

Bromierung: Die Einführung des Bromatoms wird unter Verwendung von Bromierungsmitteln wie N-Bromsuccinimid (NBS) erreicht.

Hydroxylierung: Die Hydroxylgruppe wird durch Oxidationsreaktionen eingeführt.

Kupplungsreaktionen: Das Endprodukt wird durch Kupplung des Piperidinderivats mit Benzamid unter bestimmten Bedingungen erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von K22 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchfluss-Synthese und automatisierte Reaktoren werden eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .

Wissenschaftliche Forschungsanwendungen

K22 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung antiviraler Mechanismen und zur Entwicklung neuer antiviraler Mittel verwendet.

Biologie: Wird in Zellkulturstudien eingesetzt, um Virus-Wirt-Interaktionen und virale Replikationsmechanismen zu verstehen.

Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von Coronavirus-Infektionen, einschließlich SARS und MERS, untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und der Screening von Verbindungsbibliotheken auf potenzielle antivirale Aktivität verwendet

Wirkmechanismus

K22 entfaltet seine antivirale Wirkung durch das gezielte Ansprechen auf die membrangebundene virale RNA-Synthese. Es hemmt die Bildung von Doppelmembranvesikeln (DMVs), die für die Coronavirus-Replikation unerlässlich sind. K22-resistente Viren enthalten Substitutionen im Nicht-Strukturprotein 6 (nsp6), einem Bestandteil des viralen Replikationskomplexes, was darauf hindeutet, dass K22 dieses Protein spezifisch angreift . Diese Hemmung führt zu einer signifikanten Reduktion der viralen RNA-Synthese und der Virus-Titer .

Wirkmechanismus

Target of Action

ZIKV inhibitor K22, also known as N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, primarily targets the membrane-bound viral RNA replication . This is a crucial step in the life cycle of the Zika virus (ZIKV), a member of the Flaviviridae family .

Mode of Action

K22 exerts its antiviral activity by interfering with the replication of the viral RNA . It does this by inhibiting the process of viral RNA replication that occurs in close association with reorganized intracellular host cell membrane compartments . This interaction results in a significant inhibition of ZIKV .

Biochemical Pathways

The action of K22 affects several biochemical pathways. One of the key pathways involves the ubiquitination and degradation of ZIKV nonstructural proteins NS1 and NS3 . This process is facilitated by the E3 ubiquitin ligases HRD1 and RNF126 . Additionally, K22’s action leads to the attenuation of the protease activity of NS3 in cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of K22 are not readily available, it is known that K22 effectively inhibits ZIKV with an IC50 of 2.1 μM . This suggests that K22 has a potent antiviral effect against ZIKV.

Result of Action

The result of K22’s action is a significant inhibition of ZIKV in a dose-dependent manner . By impairing a critical postentry step in the ZIKV life cycle, K22 inhibits the growth of ZIKV . This leads to a reduction in the expression of ZIKV proteins .

Action Environment

The efficacy and stability of K22 can be influenced by various environmental factors. For instance, the presence of other flaviviruses can affect the effectiveness of K22 . Moreover, the specific cellular environment, including the presence of certain host cell membrane compartments, can impact the action of K22 .

Biochemische Analyse

Biochemical Properties

ZIKV inhibitor K22 interacts with several enzymes and proteins within the host cell. It targets the replication of the viral RNA, which occurs in close association with reorganized intracellular host cell membrane compartments . This interaction disrupts the replication process, thereby exerting its antiviral effect .

Cellular Effects

ZIKV inhibitor K22 has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the replication of the viral RNA, which is a critical step in the viral life cycle . This disruption affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ZIKV inhibitor K22 involves binding interactions with biomolecules and changes in gene expression. It targets the membrane-bound viral RNA replication, thereby inhibiting the replication of the virus . This action likely involves binding interactions with the viral RNA or associated proteins, leading to the inhibition of enzyme activity necessary for viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZIKV inhibitor K22 change over time. Time-of-addition experiments have revealed that K22 acts during a post-entry phase of the ZIKV life cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

ZIKV inhibitor K22 is involved in the metabolic pathways of the host cell, particularly those associated with viral RNA replication

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, given its ability to target intracellular viral RNA replication .

Subcellular Localization

The subcellular localization of ZIKV inhibitor K22 is likely associated with the sites of viral RNA replication within the host cell . These sites are typically reorganized intracellular host cell membrane compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of K22 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

Bromination: The introduction of the bromine atom is achieved using brominating agents such as N-bromosuccinimide (NBS).

Hydroxylation: The hydroxyl group is introduced through oxidation reactions.

Coupling Reactions: The final product is obtained by coupling the piperidine derivative with benzamide under specific conditions.

Industrial Production Methods

Industrial production of K22 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

K22 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind übliche Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole werden für Substitutionsreaktionen verwendet.

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von K22 mit modifizierten funktionellen Gruppen, die weiter auf eine verbesserte antivirale Aktivität untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

K22 ist einzigartig in seiner breiten antiviralen Wirkung gegen verschiedene Coronaviren. Zu ähnlichen Verbindungen gehören:

Remdesivir: Ein weiteres antivirales Mittel, das die virale RNA-Synthese, jedoch über einen anderen Mechanismus, angreift.

Favipiravir: Ein antivirales Medikament, das die RNA-abhängige RNA-Polymerase hemmt.

Ribavirin: Ein Nukleosidanalog, das die virale RNA-Synthese stört.

K22 zeichnet sich durch seine spezifische Zielsetzung der membrangebundenen viralen RNA-Synthese und seine Wirksamkeit gegen eine breite Palette von Coronaviren aus .

Eigenschaften

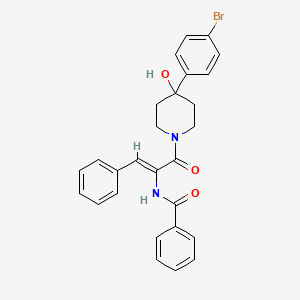

IUPAC Name |

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUSPXASRNJHI-CLCOLTQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.